Humic acid sodium salt

Beschreibung

Historical Perspectives and Evolution of Humic Acid Research Leading to Sodium Salt Applications

The scientific study of humic substances dates back to the late 18th century, with early observations linking dark, organic-rich soil matter to enhanced soil fertility. In 1786, German chemist Franz Karl Achard was the first to extract and describe these substances from peat. humicchina.comhumicacid.org Throughout the 19th century, prominent scientists like Jöns Jacob Berzelius and Carl Sprengel continued this research, establishing foundational knowledge about these complex molecules. humicchina.com

The method developed by Sprengel in 1826, which involved using an alkali solution to extract humic acids from soil, has remained a fundamental technique. humicacid.org This process naturally yields the salt form of the acid; when sodium hydroxide (B78521) is used as the extractant, the resulting product is sodium humate, or humic acid sodium salt. witpress.com Initially, the focus was on understanding the general composition and structure of humic acids, a task that proved exceptionally challenging and led to prolonged scientific debate due to their complex and heterogeneous nature. researchgate.net

A pivotal shift occurred in the mid-20th century, notably with the work of Soviet scientist Lydia Khristeva. ihumico.com Her research demonstrated that watering plants with a solution of humic acids in the form of their sodium salts led to enhanced growth and root mass. ihumico.com This discovery of the biological activity of soluble humates was a turning point, steering research from purely structural and compositional analysis towards functional applications. ihumico.com The water-soluble nature of this compound made it a practical and effective form for application in various fields, leading to a surge in research across agriculture, environmental science, and beyond. humicchina.comhumicacid.org

Interdisciplinary Significance of this compound in Contemporary Science

The unique properties of this compound, including its high cation exchange capacity and its ability to interact with a wide range of organic and inorganic substances, have established its importance across multiple scientific domains. humicchina.com

In environmental science, this compound is a key agent for the remediation of contaminated soil and water. Its primary mechanism of action involves binding to heavy metals and organic pollutants, a process known as chelation and adsorption. humicacid.orgihumico.comhumintech.com This interaction reduces the bioavailability and mobility of toxic substances, preventing their uptake by plants and animals and mitigating their environmental impact. witpress.comhumicacid.org

Research has demonstrated its effectiveness in sequestering various contaminants. For instance, it can bind with heavy metal ions such as cadmium, lead, and mercury, effectively immobilizing them in the soil. humicacid.orghumicchina.com It also shows a strong capacity to solubilize and desorb hydrophobic organic compounds like petroleum hydrocarbons, facilitating their degradation. khumic.com Furthermore, studies have explored its use in water treatment as a flocculant to remove suspended particles and as an agent to capture gaseous pollutants like sulfur dioxide (SO₂) and nitrogen oxides (NOx). humicacid.orgmdpi.com

Table 1: Research Findings on this compound in Environmental Remediation

| Research Focus | Contaminant(s) | Observed Effect of this compound | Reference(s) |

| Heavy Metal Immobilization | Heavy metal ions (e.g., Cd, Pb, Hg) | Binds and chelates heavy metals, reducing their bioavailability and uptake by crops. | humicacid.orghumicchina.com |

| Organic Pollutant Remediation | Petroleum, diesel | Increases the desorption and solubilization of hydrocarbons from soil, enhancing their degradation. | khumic.com |

| Water Purification | Suspended particles, colloids | Acts as a flocculant, coagulating impurities for easier removal from wastewater. | gthumate.comjyhumicacids.com |

| Aquaculture Water Quality | Ammonia, Nitrite, Hydrogen Sulfide (B99878) | Adsorbs and helps decompose harmful substances, improving the aquatic environment. | new-nutri.comhumicchina.com |

| Gaseous Pollutant Capture | SO₂, NOx, CO₂ | Shows high absorption capacity for acidic gases from flue gas streams. | mdpi.com |

In agriculture, this compound is widely recognized as a potent soil conditioner and plant biostimulant. humicchina.commade-in-china.com Its application improves soil structure by increasing porosity and water retention, which is beneficial for both sandy and heavy clay soils. gthumate.com This enhancement of soil properties creates a better environment for root development and microbial activity. omexcanada.com

One of the most significant agricultural benefits is its ability to enhance nutrient uptake by plants. researchgate.netihumico.com By chelating essential micronutrients like iron, zinc, and manganese, it keeps them in a form that is readily available for plant absorption. pthorticulture.com Studies have shown that its application can lead to increased accumulation of essential nutrients such as phosphorus, potassium, and calcium in plant tissues. researchgate.net This improved nutrition translates into stimulated plant growth, higher crop yields, and better quality produce. made-in-china.comagriculturejournals.cz For example, research on green peppers demonstrated a significant increase in fruit yield and a reduction in nitrate (B79036) content when treated with sodium humate. agriculturejournals.cz Similarly, studies on rice have shown that humic acid can alleviate salt stress by helping to maintain a favorable potassium-to-sodium ratio within the plant. nih.gov

Table 2: Research Findings on this compound in Agriculture

| Crop Studied | Research Finding | Effect on Plant/Soil | Reference(s) |

| General | Improves soil structure, water retention, and aeration. | Soil Conditioner | gthumate.commade-in-china.com |

| Tomato | Increased accumulation of P, K, Ca, Mg, Fe, Mn, and Zn in shoots. | Nutrient Uptake | researchgate.net |

| Green Pepper | Increased fruit yield by up to 130.5% and reduced nitrate content. | Yield & Quality | agriculturejournals.cz |

| Rice | Alleviated salinity stress by improving K+/Na+ ratio. | Stress Tolerance | nih.gov |

| Taro | Enhanced photosynthetic efficiency and salt tolerance. | Growth & Stress Tolerance | ihumico.com |

| Lemon | Increased the levels of total flavonoids in various parts of the fruit. | Quality Improvement | nih.gov |

The biomedical and biotechnological applications of this compound are an expanding area of research. Its known antimicrobial and antiviral properties have been studied for decades. nih.gov Research indicates that humic substances can interfere with the ability of viruses to attach to and penetrate host cells. clinicaleducation.org In-vitro studies have shown its activity against a range of viruses, including Herpes Simplex Virus and Human Immunodeficiency Virus (HIV). nih.gov

In animal husbandry, sodium humate is used as a feed additive to improve digestion, promote growth, and enhance immune function. humicacid.orgmdpi.com It is believed to have anti-inflammatory and antidiarrheal effects. nih.govhumicacid.org Recent research has explored the protective effects of sodium humate against intestinal damage caused by pathogens like Salmonella Typhimurium in broiler chickens, finding that it can alleviate oxidative stress and inflammatory responses. nih.gov Furthermore, studies on dextran (B179266) sulfate (B86663) sodium-induced colitis in mice suggest that humic acids can help restore intestinal morphology and positively modulate gut microbiota. frontiersin.org

Table 3: Research Findings on this compound in Biomedical and Biotechnology

| Area of Research | Model/System | Observed Effect | Reference(s) |

| Antiviral Activity | In-vitro cell cultures | Inhibits viral attachment and penetration for viruses like HSV and HIV. | clinicaleducation.orgnih.gov |

| Animal Nutrition | Livestock (general) | Improves digestion, nutrient absorption, and growth. | humicacid.orgmdpi.com |

| Pathogen Challenge | Broiler chickens (Salmonella) | Alleviated oxidative stress, inflammation, and intestinal barrier damage. | nih.gov |

| Anti-inflammatory | Mice (DSS-induced colitis) | Facilitated regain of body weight and restoration of intestinal morphology. | frontiersin.org |

| Wound Healing | Rat model | Sodium humate activated the TGF-β/Smad signaling pathway, which is crucial for healing. | nih.gov |

Current Research Frontiers and Emerging Applications of this compound

Current research continues to uncover novel applications for this compound, pushing its utility into new technological and environmental frontiers. One emerging area is its potential role in carbon capture technologies. Studies have investigated its use as an absorbent for carbon dioxide (CO₂), with findings showing that sodium humate solutions have a strong performance in CO₂ absorption, potentially contributing to greenhouse gas mitigation strategies. mdpi.com

In the field of materials science, sodium humate is being explored as an additive in the production of ceramics, where it can act as a binder and plasticizer, improving the strength and quality of the final product. humicacid.orghumicchina.com It is also used as a dispersant in drilling fluids for the oil and gas industry. khumic.comjyhumicacids.com

The biomedical field continues to be a promising frontier. Advanced studies are looking into the potential of humic substances to modulate the immune system and their anti-inflammatory properties for treating conditions like inflammatory bowel disease. frontiersin.org The ability of humic acid and its salts to chelate metals is also being investigated for synergistic effects, such as in the creation of zinc and selenium chelates of sodium humate to enhance antibacterial activity. nih.gov These evolving research directions highlight the continued versatility and potential of this compound in addressing contemporary scientific and industrial challenges.

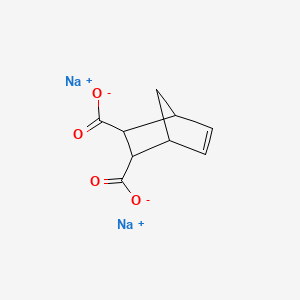

Structure

2D Structure

Eigenschaften

IUPAC Name |

disodium;bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4.2Na/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13;;/h1-2,4-7H,3H2,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGUIQPKFUZDPV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Black powder; [Alfa Aesar MSDS] | |

| Record name | Humic acids, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Humic acids, sodium salts | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68131-04-4 | |

| Record name | Humic acids, sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Humic acids, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for Characterization and Structural Elucidation

Spectroscopic Techniques for Molecular Architecture Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR, ¹³C-NMR, and ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, offers profound insights into the carbon skeleton and proton environments within the humic acid structure.

¹H-NMR and ¹³C-NMR: Solution-state ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the various chemical environments of protons and carbons in humic acid sodium salt. humic-substances.org ¹H-NMR spectra, typically recorded on sodium salts in deuterium (B1214612) oxide, provide information on the distribution of protons in different functional groups. humic-substances.org ¹³C-NMR analyses, including quantitative carbon distribution and attached proton test (APT) spectra, reveal the carbon aromaticity of humic substances. humic-substances.org For instance, studies have shown that the carbon aromaticities can range significantly, from 0.24 for some fulvic acids to 0.58 for certain humic acids. humic-substances.org

¹³C CPMAS NMR: Solid-state ¹³C CPMAS NMR is particularly advantageous for analyzing intact humic acid samples, avoiding issues of solubility and concentration limits. dss.go.th This technique enhances the signal of ¹³C nuclei by transferring polarization from abundant ¹H nuclei, significantly reducing the time required for data acquisition. dss.go.th Advanced CPMAS techniques, such as those using variable contact-time (VCT) pulse sequences, allow for the differentiation of various carbon types, including aromatic, alkyl, and carbohydrate-like components. researchgate.net Research has demonstrated that with decreasing molecular size of humic acid fractions, there is a progressive reduction in aromatic carbon atoms and a decrease in carbohydrate-like content and alkyl chain length. researchgate.net

Table 1: ¹³C NMR Chemical Shift Assignments for this compound

| Chemical Shift (ppm) | Assignment of Carbon Type |

| 0-50 | Aliphatic Carbon (e.g., alkyl chains) |

| 50-110 | O-Alkyl Carbon (e.g., carbohydrates, ethers, alcohols) |

| 110-160 | Aromatic and Olefinic Carbon |

| 160-190 | Carboxyl, Ester, and Amide Carbon |

| 190-220 | Ketone and Aldehyde Carbon |

Fourier Transform Infrared (FTIR) Spectroscopy and UV-Vis Spectroscopy

FTIR and UV-Vis spectroscopy are fundamental techniques for identifying functional groups and assessing the degree of aromaticity and humification.

FTIR Spectroscopy: FTIR analysis provides a qualitative overview of the functional groups present in this compound. agriculturejournals.cz The spectra typically show broad absorption bands corresponding to various vibrations, including O-H stretching (around 3400 cm⁻¹), aliphatic C-H stretching (around 2920 and 2850 cm⁻¹), C=O stretching of carboxyl and ketone groups (around 1720 cm⁻¹), aromatic C=C stretching (around 1620 cm⁻¹), and C-O stretching of polysaccharides (around 1030 cm⁻¹). nih.gov The presence and intensity of these bands can vary depending on the origin and fractionation of the humic acid. agriculturejournals.cz

UV-Vis Spectroscopy: UV-Vis spectroscopy is commonly used to evaluate the degree of aromatic condensation in humic substances. researchgate.net High absorbance at wavelengths below 250 nm is characteristic and is attributed to radiation absorption by aromatic C=C and ketone C=O double bonds. researchgate.net The E₄/E₆ ratio, which is the ratio of absorbance at 465 nm to 665 nm, is often used as an indicator of humification; a lower ratio generally suggests a higher degree of aromatic condensation and humification. mdpi.com

Table 2: Typical FTIR Absorption Bands in this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

| ~3400 | O-H stretching | Hydroxyl, Carboxyl |

| ~2920, ~2850 | C-H stretching | Aliphatic groups |

| ~1720 | C=O stretching | Carboxyl, Ketone |

| ~1620 | C=C stretching | Aromatic rings |

| ~1400 | O-H bending, C-O stretching | Carboxyl, Phenol (B47542) |

| ~1230 | C-O stretching, O-H bending | Carboxyl, Phenol |

| ~1030 | C-O stretching | Polysaccharides |

Total Luminescence (TL) Fluorescence Spectroscopy

Total luminescence spectroscopy, which generates excitation-emission matrices (EEMs), is a highly sensitive technique for characterizing the fluorescent components of this compound. scielo.br EEMs can effectively discriminate between humic substances from different origins (e.g., soil-derived vs. aquatic-derived) and between humic and fulvic acids. osti.gov The fluorescence properties are influenced by factors such as pH, with significant effects observed on the spectral characteristics. osti.gov For accurate comparison of EEMs, especially at high concentrations, absorbance correction is crucial. osti.gov Studies have shown that the fluorescence-producing moieties are often found in specific size fractions, suggesting that in-situ fluorescence can be used to monitor the movement of natural organic matter in aquatic systems. mdpi.com

Chromatographic and Separation Techniques

Chromatographic and separation techniques are employed to fractionate the heterogeneous mixture of molecules in this compound based on size and other properties, allowing for a more detailed characterization of its components.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography, separates molecules based on their hydrodynamic volume. nih.gov This technique has been widely used to estimate the molecular size distribution of humic substances. nih.gov By calibrating the SEC column with standards of known molecular weight, such as globular proteins or polystyrene sulfonates, the apparent molecular weights of humic acid fractions can be determined. nih.govrbcsjournal.org Studies using SEC have revealed that humic acids are composed of fractions with a wide range of molecular sizes, often showing multiple dimensional classes. nih.gov For instance, a humic acid extracted from soil showed three main dimensional classes with apparent molecular weights of 52 kDa, 4.5 kDa, and 900 Da. nih.gov

Ultrafiltration and Fractionation Studies

Ultrafiltration is a membrane-based separation technique used to fractionate this compound into different molecular weight ranges. researchgate.net This method is effective for separating broadly heterogeneous humic macromolecules into relatively homogeneous fractions, each with a narrower distribution of molecular sizes. researchgate.net Studies have shown that the chemical and structural properties of these fractions can vary significantly. For example, higher molecular weight fractions tend to have stronger aromaticity, while lower molecular weight fractions are often richer in hydrophilic carboxyl groups. researchgate.net The combination of ultrafiltration with spectroscopic techniques like FTIR and ¹³C CPMAS NMR has revealed that larger molecular size fractions (e.g., ≥100 kDa) are more aliphatic, while smaller fractions (e.g., ≥10 kDa) are more aromatic, with an increase in carboxyl groups as the molecular size decreases. mdpi.com

Advanced Imaging and Particle Analysis

Microscopic and light scattering techniques are pivotal in visualizing the supramolecular structure and determining the size of this compound particles in various states.

Transmission Electron Microscopy (TEM) offers high-resolution imaging, enabling the direct observation of the size, shape, and aggregation of this compound macromolecules. nih.gov Studies using TEM have revealed that humic acid consists of fundamental molecules that can interconnect to form larger fibrillar structures. nih.gov For instance, one study identified basic molecules of about 20 nm in diameter that associate into fibrils, alongside some larger, isolated macromolecules ranging from 30 to 200 nm. nih.gov

The sample preparation method is crucial for obtaining accurate TEM images. Techniques such as ultramicrotomy after embedding in a hydrophilic resin, drop deposition, and absorption have been evaluated to minimize artifacts. nih.gov Staining agents like cesium hydroxide (B78521), lead citrate, uranyl acetate, and ruthenium tetraoxide are often employed to enhance the contrast of the humic acid macromolecules for better visualization. nih.gov TEM analysis has also shown that the aggregation of this compound increases with rising salinity. nih.gov The morphology observed under TEM can be influenced by sample preparation conditions; for example, alcohol dehydration tends to stabilize elongated fibrous structures, while the presence of Na+ ions at certain pH levels can favor pseudo-spherical colloids. mdpi.com

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to determine the size distribution of particles in a solution. unchainedlabs.comusp.org DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. usp.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. usp.org This information is then used to calculate the hydrodynamic diameter of the particles.

DLS studies on this compound have shown that particle size is highly dependent on concentration. serravit.com.tr In one investigation, the average hydrodynamic diameter of sodium humate solutions decreased from 345.4 ± 50.1 nm at a concentration of 0.02 mg/mL to 127.7 ± 4.4 nm at 2 mg/mL. serravit.com.tr This suggests that at higher concentrations, intermolecular interactions may cause the humic particles to contract into more compact coils. nih.gov Conversely, other research has categorized humic aggregates into distinct size ranges: nanoparticles (30–150 nm), submicroparticles (200–700 nm), and microparticles (1.6–5.6 μm). nih.gov The particle size distribution can also be influenced by the pH and ionic strength of the solution. unipa.it For example, aggregation of humic acid polymers has been observed to increase in the pH range of 6 to 4. unipa.it

Table 1: Hydrodynamic Diameter of Sodium Humate at Various Concentrations

| Concentration (mg/mL) | Average Hydrodynamic Diameter (nm) | Standard Deviation (nm) |

| 0.02 | 345.4 | 50.1 |

| 0.05 | 340.3 | 16.9 |

| 0.1 | 224.5 | 10.3 |

| 0.2 | 210.1 | 9.5 |

| 0.5 | 144.5 | 2.7 |

| 2.0 | 127.7 | 4.4 |

Data sourced from a study on the phototheranostic applications of sodium humate. serravit.com.tr

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high resolution. surfacesciencewestern.comitlinc.com When coupled with Energy Dispersive X-ray Spectroscopy (EDS), it also allows for the elemental analysis of the sample. itlinc.comnanoscience.com The SEM-EDS system works by scanning a focused beam of electrons over a sample, which generates signals that provide information about the surface's features and composition. surfacesciencewestern.com

In the context of this compound, SEM has been used to observe the morphology of its aggregates. For instance, observations have shown that under high salt concentrations, cells in strawberry root apices exhibited shrinking and cracking, which was mitigated by the addition of humic acids, leading to more integral and normal cell structures. erudit.org EDS analysis provides qualitative and semi-quantitative elemental composition, which is crucial for understanding the purity and elemental makeup of the this compound sample. iagi.or.idresearchgate.net The combination of SEM and EDS is a valuable tool for correlating the surface morphology of this compound with its elemental composition. iagi.or.id

Electrophoretic and Electrokinetic Characterization

These methods are essential for determining the surface charge properties and acidic functional groups of this compound, which govern its interaction with other substances in various environments.

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key indicator of the stability of colloidal dispersions. The measurement is typically performed using Laser Doppler Micro-electrophoresis, where an electric field is applied to a solution, and the velocity of the particles is measured to determine their electrophoretic mobility and, subsequently, their zeta potential. nih.gov

For this compound, zeta potential measurements reveal important information about its surface charge and colloidal stability. Studies have shown that the zeta potential of sodium humate is typically negative, indicating a negatively charged surface. frontiersin.org The magnitude of the negative charge can be quite high; for example, at concentrations of 0.5 and 2 mg/mL, zeta potentials of -46.56 ± 1.83 mV and -45.37 ± 2.92 mV have been reported, respectively, suggesting good colloidal stability. serravit.com.tr The zeta potential is also influenced by concentration, with more negative values often observed in more concentrated solutions, which corresponds to higher stability and the presence of smaller particles. nih.govfrontiersin.org Generally, the zeta potential becomes more negative with increasing pH due to the dissociation of functional groups. unipa.it

Table 2: Zeta Potential of Sodium Humate at Different Concentrations

| Concentration (mg/mL) | Zeta Potential (mV) | Standard Deviation (mV) |

| 0.5 | -46.56 | 1.83 |

| 2.0 | -45.37 | 2.92 |

Data reflects the high negative charge contributing to the dispersivity of sodium humate. serravit.com.tr

Potentiometric titration is a fundamental technique used to determine the concentration of acidic functional groups, such as carboxylic and phenolic groups, in humic substances. researchgate.netunesp.br The method involves the gradual addition of a titrant (an acid or a base) to a solution of the humic substance and monitoring the change in pH. scielo.br The resulting titration curve provides information about the pKa values and the quantities of different acidic functional groups.

Research has shown that the conditions of the titration, such as whether it is performed in a homogeneous (e.g., sodium humate titrated with HCl) or heterogeneous system, and the concentration of the humic substance, can affect the results. researchgate.net Homogeneous titration is often preferred for analyzing the acid-base properties of humic acids. researchgate.net The total acidity, which includes both carboxylic and phenolic groups, can be determined from the titration data. unesp.br For example, in one study, the content of carboxylic groups in a commercial humic acid was determined to be 2.05 mmol g-1 after selective blocking of phenolic groups. unesp.brscielo.br The amount of accessible functional groups that can be determined by this method is typically greater at lower concentrations of the humic substance in the solution. researchgate.net

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations have emerged as indispensable tools for navigating the inherent complexity of humic substances, including this compound. Given the heterogeneous and polydisperse nature of these materials, which makes a definitive single structural formula impossible, computational approaches offer a way to generate and evaluate representative molecular models that align with experimental data. These simulations provide atomic-level insights into the three-dimensional architecture, aggregation behavior, and physicochemical properties of this compound in various environments.

An integrated approach that combines extensive experimental characterization with computer-assisted structure elucidation (CASE) and atomistic simulations has proven effective for developing realistic 3-D structural models of humic acids. nih.gov In this methodology, analytical data from techniques such as elemental analysis, Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are used as constraints for software programs that generate a multitude of possible isomeric structures. nih.govosti.gov These candidate structures are then subjected to molecular dynamics simulations to calculate macroscopic properties like bulk density and solubility parameters. By comparing these simulated properties with experimental values, the most plausible molecular models can be identified. nih.govosti.gov

Molecular dynamics simulations are particularly powerful for studying the dynamic behavior of this compound in aqueous solutions. These simulations can model the interactions between humic acid molecules, water, and counterions like sodium (Na⁺) over time. copernicus.org Research using tools like the Vienna Soil Organic Matter Modeler (VSOMM) has shown that the aggregation of humic substances is significantly influenced by the type of counterion present. copernicus.orgresearchgate.netmdpi.com In the presence of monovalent cations like Na⁺, humic acid aggregates tend to disintegrate, especially upon dilution. copernicus.orgresearchgate.net This is contrasted with the behavior in the presence of divalent cations like calcium (Ca²⁺), which tend to promote more stable aggregation through the formation of cation bridges between functional groups. researchgate.netsci-hub.se

Simulations allow for the detailed analysis of various intermolecular and intramolecular interactions. Key properties and interactions that can be quantified include:

Interaction Energies: Calculating the energies of Coulomb and Lennard-Jones interactions helps to understand the forces driving aggregation and complexation. copernicus.orgmdpi.com

Radial Distribution Functions (RDFs): RDFs provide information on the probability of finding one atom or molecule at a certain distance from another, offering insights into the coordination of ions around functional groups. mdpi.com

Hydrogen Bonds: The network of hydrogen bonds between humic acid molecules and with surrounding water molecules is crucial for its structure and solubility and can be monitored throughout a simulation. mdpi.commdpi.com

Salt Bridges: MD simulations can explicitly model the formation of salt bridges, where cations like Na⁺ mediate strong interactions between negatively charged carboxyl groups on the humic acid structures. mdpi.com

These computational models have been validated by comparing simulated properties with experimental data, showing remarkable agreement. acs.org For instance, MD simulations of Leonardite humic acid models yielded density values of approximately 1400 kg m⁻³, which aligns well with experimental measurements. acs.org The simulations also provide insights into the sorption properties of humic substances by calculating the free energy of insertion for small organic molecules. acs.org

The following tables present data derived from computational studies, illustrating the type of quantitative information that can be obtained through molecular dynamics simulations.

| Property | LHA System (low hydration) | LHA System (high hydration, aw ≈ 1) |

|---|---|---|

| Density (kg m-3) | ~1400 | Data not specified |

| Free Energy of Methane Insertion (kJ mol-1) | Negative | Approaches zero |

| Static Dielectric Constant (ε) | Data not specified | Calculated from dipole moment |

| Parameter | System with Sodium (Na⁺) Ions | System with Calcium (Ca²⁺) Ions |

|---|---|---|

| Aggregation Behavior | Promotes disaggregation upon dilution. researchgate.net | Promotes more stable aggregation. researchgate.net |

| Cation Coordination (at neutral pH) | Coordinates one to two carboxyl groups. | Coordinates two to three carboxyl groups. |

| Interaction Type | Forms weaker, more transient salt bridges. | Forms stronger cation bridges, stabilizing the system. |

By providing a bridge between molecular structure and macroscopic properties, computational chemistry and molecular dynamics simulations are fundamentally advancing the structural elucidation of complex compounds like this compound. sci-hub.se They allow researchers to test hypotheses about aggregation, ion binding, and reactivity in a virtual environment, generating detailed insights that are often inaccessible through experimental methods alone. copernicus.org

Environmental Dynamics and Interactions

Sorption and Complexation Mechanisms with Environmental Contaminants

The high surface activity of humic acid sodium salt enables it to bind with both organic and inorganic pollutants, influencing their mobility, bioavailability, and degradation in the environment. researchgate.net

Heavy Metal Sequestration and Mobilization

This compound exhibits a strong affinity for heavy metal ions, forming stable complexes that can either immobilize or mobilize these contaminants depending on environmental conditions. wur.nl The primary mechanism of interaction involves the carboxyl and phenolic functional groups, which can bind with metal cations. researchgate.net This complexation can lead to the precipitation of metals, reducing their concentration in the soluble phase and thus their toxicity. researchgate.net

Research has shown that the sorption of heavy metals onto humic substances occurs at pH values significantly lower than those required for the formation of insoluble metal hydroxides, with maximum sorption typically observed in the pH range of 5.5 to 7.5. researchgate.net The presence of humic acid can significantly reduce the precipitation of metals at high pH, likely due to the formation of soluble metal-humate complexes. researchgate.net

The effectiveness of this compound in sequestering heavy metals is influenced by factors such as pH, metal ion concentration, and the concentration of the humate itself. Studies have demonstrated that the interaction between humate and metal ions in a solution tends to decrease as the metal ion concentration increases, while it increases with a higher humate concentration.

Table 1: Heavy Metal Sorption by Sodium Humate

| Metal Ion | Initial Concentration (ppm) | Sorption Percentage (%) |

| Co(II) | 5 | 91.5 |

| Co(II) | 50 | 90.4 |

| Co(II) | 500 | 68.6 |

| Ni(II) | 5 | 90 |

| Ni(II) | 50 | 93.25 |

| Ni(II) | 500 | 87.43 |

Data sourced from a study on the sorption characteristics of transition metal ions on sodium humate sorbents.

Organic Pollutant Adsorption and Degradation

This compound can adsorb a variety of organic pollutants, including pesticides and industrial chemicals, through mechanisms such as hydrophobic interactions, hydrogen bonding, and electron donor-acceptor interactions. tandfonline.comacs.org The presence of both hydrophobic and hydrophilic moieties in its structure allows it to interact with a wide range of organic compounds. tandfonline.com

The adsorption of organic pollutants can be influenced by the presence of other substances. For instance, the presence of humic acid has been shown to significantly increase the adsorption of compounds like atrazine (B1667683) and its metabolites onto soil particles. acs.org However, the interaction is complex; in some cases, dissolved humic acid can compete with pollutants for adsorption sites on surfaces like activated carbon, potentially reducing the removal efficiency of certain contaminants. researchgate.netrsc.org Conversely, in some instances, pre-loading an adsorbent with humic acid has been observed to increase the adsorption capacity for other pollutants. researchgate.net

Research on the degradation of organic pollutants has also highlighted the role of humic substances. For example, one study demonstrated that a modified humic acid (PP-HA) increased the removal efficiency of phenol (B47542) in an anaerobic environment by 18.5%.

Role in Microplastic Aggregation and Distribution

This compound plays a significant role in the environmental fate of microplastics. It can interact with microplastic particles, affecting their aggregation and distribution in aquatic environments. researchgate.net The interaction is influenced by factors such as salinity and the surface properties of the microplastics. nih.gov

Studies have shown that humic acid can hinder the aggregation of microplastics, which can, in turn, affect their removal in water treatment processes. researchgate.net The presence of humic acid can stabilize negatively charged nanoplastics, while its effect on positively charged particles can be more complex, initially causing aggregation followed by stabilization at higher concentrations. researchgate.netnih.gov This interaction is primarily driven by electrostatic and hydrophobic forces. researchgate.net Molecular dynamics simulations have indicated that humic acids can crouch down or lean over microplastics, with interactions occurring mainly through their aromatic groups. researchgate.net This interaction can also influence the transport of microplastics, with some studies suggesting that the interaction with humic acid can accelerate the migration of certain types of microplastics. researchgate.net

Influence on Soil Biogeochemical Cycles

This compound is a key player in soil health and fertility, influencing the cycling of major elements like carbon and essential nutrients. humicacidinc.comfertasa.co.za

Carbon Sequestration and Soil Organic Matter Dynamics

Humic substances, including this compound, are a major reservoir of stable organic carbon in terrestrial ecosystems. researchgate.nethumicacid.org They contribute to carbon sequestration by forming stable complexes with soil minerals and other organic matter, which protects the carbon from microbial decomposition and allows it to be stored in the soil for long periods. humicacid.org The high molecular weight and complex structure of humic acids make them resistant to microbial degradation. humicacid.org

By enhancing soil aggregation, humic acids improve soil structure, which in turn supports plant growth and increases the input of organic carbon into the soil through decomposed plant material. humicacid.org Furthermore, humic acids can reduce the rate of organic matter decomposition, thereby slowing the release of carbon dioxide into the atmosphere. humicacid.org Laboratory studies have even suggested that this compound can enhance the absorption of CO2 from the atmosphere.

Nutrient Cycling and Bioavailability (e.g., N, P, K, Zn, Fe, Mn)

This compound significantly influences the cycling and availability of essential plant nutrients. modern-ag.net Its high cation exchange capacity (CEC) allows it to bind and retain nutrients such as potassium, calcium, and magnesium, preventing their leaching and making them available for plant uptake. fertasa.co.za It acts as a natural chelator, forming complexes with micronutrients like zinc, iron, and manganese, which can enhance their solubility and availability to plants. ihumico.com

Impact on Soil Aggregate Stability and Water Retention

This compound significantly influences the physical properties of soil, particularly its aggregate stability and water retention capacity. As an organic colloid with high activity, it can bond with dispersed soil particles to form stable aggregates, thereby improving the soil's physical and chemical properties. iwaponline.com

Studies have shown that the application of humic acids can enhance the formation of water-stable aggregates. uwa.edu.au In some soils, particularly those with a high sodium content, humic acid can increase the size of aggregates. uwa.edu.au This is attributed to the ability of humic acid to act as a bridge between negatively charged clay particles and anionic groups in organic matter, a process often facilitated by the presence of cations like aluminum. uwa.edu.au The formation of these stable aggregates improves soil structure, which in turn enhances water infiltration and reduces soil erosion. researchgate.net

The table below summarizes the effects of humic acid on soil hydrophysical properties based on various studies.

| Soil Property | Effect of Humic Acid Application | Reported Change | Reference |

| Bulk Density | Decrease | -5.88% to -10.29% | mdpi.com |

| Total Porosity | Increase | 47.80% to 54.10% | mdpi.com |

| Available Water Capacity (AWC) | Increase | 9.90% to 29.50% | tandfonline.com |

| Aggregate Stability | Increase | Significant increases observed | researchgate.net |

Interactions in Aquatic Systems

In aquatic environments, this compound is a key component of dissolved organic matter (DOM) and significantly influences various physical and chemical processes. researchgate.net

Flocculation and Sedimentation Processes

The presence of humic acid can affect the flocculation and sedimentation of particles in water. As a large, complex organic molecule, humic acid can interact with mineral particles and other organic matter, leading to the formation of aggregates. This process is influenced by factors such as pH and the presence of divalent cations like calcium.

Membrane Fouling in Water Treatment

Humic acid is a major contributor to membrane fouling in water treatment processes like reverse osmosis (RO) and nanofiltration (NF). idosi.orgwho.int Membrane fouling leads to a decrease in water production, requires higher operating pressures, and can shorten the lifespan of the membrane. who.int

The extent of fouling is influenced by several factors, including the concentration of humic acid, ionic strength, and pH. idosi.orgwho.int Higher concentrations of humic acid lead to a greater rate and extent of flux decline due to the accumulation of a fouling layer on the membrane surface. idosi.orgwho.int Increased ionic strength can also exacerbate fouling by compressing the electrical double layer, which reduces the electrostatic repulsion between humic acid molecules and between the molecules and the membrane surface. idosi.org This allows for a more compact fouling layer to form. idosi.org Lower pH levels also tend to increase membrane fouling. idosi.orgwho.int

The table below shows the effect of humic acid concentration and ionic strength on permeate flux decline in reverse osmosis membranes.

| Humic Acid Concentration (mgC/L) | Ionic Strength (µS/cm) | Relative Flux Decline (%) | Reference |

| 3 | 500 | 4.4 | idosi.org |

| 6 | 500 | 6.2 | idosi.org |

| 12 | 500 | 8.5 | idosi.org |

| 3 | 250 | 3.3 | idosi.org |

| 3 | 1000 | 5.6 | idosi.org |

Interestingly, while causing fouling, the presence of a humic acid layer near the membrane surface can sometimes improve the rejection of salts due to a phenomenon known as Donnan exclusion. idosi.org Studies have also shown that the interaction of humic acid with different inorganic salts can have varying effects on membrane fouling. While monovalent salts like NaCl may have little influence, divalent salts such as CaCl₂ can worsen fouling. nih.gov Trivalent salts like AlCl₃ are used in coagulation to remove humic acid, and their effectiveness can depend on the dosage. nih.gov

Influence on Dissolved Organic Matter (DOM) Behavior

Humic acid is a primary component of dissolved organic matter (DOM) in aquatic systems. researchgate.net DOM is a complex mixture of organic compounds and plays a vital role in global carbon cycling and the transport of pollutants. researchgate.netnomresearch.cn

Humic substances can form aggregates in solution, and this behavior is influenced by concentration, pH, and salinity. acs.orgresearchgate.net The aggregation of humic substances has been observed even at low concentrations. researchgate.netacs.org These aggregates can then interact with other dissolved substances, including pollutants, affecting their transport and bioavailability. researchgate.net The structure of DOM, and consequently its reactivity, can also be affected by temperature changes. acs.org

Atmospheric Interactions: Aerosol Particle Dynamics

Humic-like substances (HULIS), including this compound, are significant components of atmospheric aerosol particles. Their presence can influence the physical and chemical properties of these aerosols, which in turn affects cloud formation and atmospheric chemistry.

Studies have investigated the hygroscopic growth and phase transitions of aerosol particles containing humic acid. Research has shown that humic acid aerosols exhibit water uptake across a range of relative humidities without distinct phase changes, suggesting they readily form supersaturated droplets. copernicus.org When mixed with inorganic salts like ammonium (B1175870) sulfate (B86663), the humic acid component can alter the deliquescence and efflorescence behavior of the salt. copernicus.orgresearchgate.net Specifically, it tends to lower the deliquescence relative humidity and increase the efflorescence relative humidity of ammonium sulfate. copernicus.orgresearchgate.net

The hygroscopic growth factor of this compound has been measured in several studies. For example, one study found a growth factor of 1.16 at 85% relative humidity for Aldrich humic acid. copernicus.org Another study reported a growth factor of 1.19 at 90% RH for this compound. d-nb.info The growth factors of mixed aerosols containing humic acid and inorganic salts are generally intermediate between those of the individual components. copernicus.org

Recent research has also explored the influence of amorphous humic acid solids on the phase transition of nitrate (B79036) aerosols. acs.org It was found that humic acid can form an amorphous solid at high relative humidity, which can inhibit water transport and lower the efflorescence relative humidity of sodium nitrate. acs.org These findings highlight the complex role of humic substances in the physicochemical evolution of atmospheric aerosols. acs.org

Biological Activities and Mechanistic Pathways

Plant Physiology and Stress Mitigation

Humic acid sodium salt, a prominent component of humic substances, demonstrates significant biological activity in plants, particularly in enhancing their ability to withstand environmental challenges. Its role as a biostimulant is evident in its capacity to modulate various physiological and biochemical processes, thereby mitigating the adverse effects of abiotic stressors such as high salinity.

Salinity is a major abiotic stress that curtails plant growth and productivity by inducing osmotic stress, ionic toxicity, and oxidative damage. d-nb.infoacademicjournals.org this compound has been shown to effectively counteract these detrimental effects through a variety of interconnected mechanisms. Research indicates that its application improves plant resilience to saline conditions by maintaining cellular homeostasis and protecting vital metabolic functions. nih.govresearchgate.net

A primary mechanism by which this compound confers salt tolerance is by modulating ion transport to maintain a favorable intracellular ionic balance. mdpi.com Under saline conditions, an excess of sodium ions (Na⁺) in the soil disrupts the uptake of essential nutrients like potassium (K⁺), leading to Na⁺ toxicity. mdpi.comfrontiersin.org

Humic acid application has been demonstrated to mitigate this by reducing Na⁺ accumulation in the sensitive shoot tissues while increasing its sequestration in the roots. mdpi.comnih.gov This is often correlated with an enhanced K⁺ uptake, resulting in a significantly improved K⁺/Na⁺ ratio, a key indicator of salt tolerance. d-nb.infomdpi.comnih.gov Studies in rice (Oryza sativa) showed that seed priming with humic acid led to a notable decrease in shoot Na⁺ content and an increase in the K⁺/Na⁺ ratio in both shoots and roots of salt-stressed plants. mdpi.com Similarly, in wheat, the combined application of potassium and humic acid effectively lowered Na⁺ content while increasing K⁺, iron (Fe), and zinc (Zn) in both salt-tolerant and salt-sensitive genotypes. nih.gov

The molecular basis for this improved ionic balance involves the regulation of ion transporters. Research in Arabidopsis thaliana has revealed that humic acid can post-transcriptionally control the HIGH-AFFINITY K⁺ TRANSPORTER 1 (HKT1), a key transporter involved in sodium influx. nih.govnih.gov By blocking the salt-induced degradation of the HKT1 protein, humic acid helps to reabsorb Na⁺ in the root xylem and parenchyma cells, thereby preventing its translocation to the shoots. nih.gov

Table 1: Effect of Humic Acid (HA) on Ion Content in Rice (cv. Giza 179) under Salinity Stress

| Treatment | Plant Part | Na⁺ Content (% change from control) | K⁺ Content (% change from control) | K⁺/Na⁺ Ratio (% change from control) |

|---|---|---|---|---|

| Salinity | Shoot | +51.4% | - (not specified) | - (not specified) |

| Salinity + HA | Shoot | Significant decrease vs. Salinity | Significant decrease vs. Salinity | +5.4% vs. Salinity |

| Salinity | Root | +32.9% | - (not specified) | - (not specified) |

| Salinity + HA | Root | Significant increase vs. Salinity | Significant increase vs. Salinity | +17.1% vs. Salinity |

Data synthesized from research on rice under 10% seawater stress, showing HA's role in redistributing Na⁺ to the roots and improving the K⁺/Na⁺ ratio. mdpi.comnih.gov

High salinity in the soil creates a low water potential environment, making it difficult for plants to absorb water, a condition known as osmotic stress. academicjournals.orgnih.gov Plants adapt by accumulating organic solutes, or osmoprotectants, such as proline, to lower their internal water potential and maintain water uptake. nih.govmdpi.com

Salinity stress invariably leads to the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which cause oxidative damage to vital cellular components like lipids, proteins, and nucleic acids. nih.govmdpi.com Plants possess an innate antioxidant defense system, comprising enzymes like catalase (CAT), peroxidase (POD), and superoxide (B77818) dismutase (SOD), to neutralize these harmful ROS. nih.gov

This compound has been consistently shown to bolster this antioxidant defense system in plants under salt stress. mdpi.comfrontiersin.org Application of humic acid leads to a significant increase in the activities of CAT, POD, and SOD. nih.govnih.govd-nb.info In a study on wheat, the combined application of potassium and humic acid increased the activities of these antioxidant enzymes by up to 2.8-fold in a salt-tolerant genotype and 2.5-fold in a salt-sensitive genotype, mitigating oxidative damage. nih.gov Similarly, in perennial ryegrass, humic acid treatments reversed the salt-induced decline in the activities of ascorbate (B8700270) peroxidase (APX), CAT, POD, and SOD. nih.govnih.gov This enhancement of the antioxidant machinery is a critical mechanism for reducing oxidative stress markers like malondialdehyde (MDA) content, an indicator of lipid peroxidation. mdpi.com

Table 2: Impact of Humic Acid (HA) on Antioxidant Enzyme Activity in Salt-Stressed Wheat (Triticum aestivum)

| Enzyme | Treatment | Activity Increase in Salt-Tolerant Genotype (SARC 1) | Activity Increase in Salt-Sensitive Genotype (SARC 5) |

|---|---|---|---|

| APX | Salinity + K + HA | Up to 2.8-fold | Up to 2.5-fold |

| CAT | Salinity + K + HA | Up to 2.8-fold | Up to 2.5-fold |

| POD | Salinity + K + HA | Up to 2.8-fold | Up to 2.5-fold |

| SOD | Salinity + K + HA | Up to 2.8-fold | Up to 2.5-fold |

Data adapted from a study on wheat, illustrating the synergistic effect of potassium (K) and HA in boosting antioxidant enzyme activities under 100 mM NaCl stress. nih.gov

The stress-mitigating effects of this compound are rooted in its ability to modulate the expression of key stress-responsive genes. A notable example is its influence on the proline biosynthesis pathway. Proline accumulation is regulated by the enzyme delta 1-pyrroline-5-carboxylate synthetase (P5CS), which is a rate-limiting step in its synthesis from glutamate. nih.govmdpi.com

Research on perennial ryegrass (Lolium perenne L.) under salt stress found that while salinity significantly increased the relative expression of the P5CS gene, treatment with humic acid suppressed this expression to levels comparable to non-stressed plants. frontiersin.orgnih.govnih.gov This suggests that by alleviating the primary impacts of salinity (ionic and osmotic stress), humic acid reduces the signaling cascade that leads to the upregulation of P5CS and the subsequent accumulation of proline. nih.govnih.govresearchgate.net This modulation indicates that the plant is experiencing a lower level of stress, thus conserving resources that would otherwise be allocated to producing high levels of osmoprotectants. nih.gov Beyond P5CS, humic acid also affects the expression of genes encoding ion transporters, such as HKT1, providing a genetic basis for the observed improvements in ionic homeostasis. nih.govnih.gov

Phytohormones are central to plant development and stress response signaling. Salinity stress typically causes an increase in stress-related hormones like abscisic acid (ABA), salicylic (B10762653) acid (SA), and jasmonic acid (JA), while decreasing growth-promoting hormones such as indole-3-acetic acid (IAA) and gibberellins (B7789140) (GAs). frontiersin.orgnih.gov

Humic acid application has been shown to reverse these hormonal imbalances, thereby promoting growth under saline conditions. nih.gov Studies have found that treatment with humic acid reduces the elevated levels of ABA, SA, and JA in salt-stressed plants. frontiersin.orgnih.govnih.gov For instance, by lowering the accumulation of JA, which inhibits cell elongation, humic acid can reverse salt-induced growth inhibition. frontiersin.org Concurrently, humic acid treatments have been observed to improve the concentrations of growth- and anti-senescence-promoting hormones, including IAA and brassinosteroids (BR). nih.govnih.govresearchgate.net This hormonal rebalancing suggests that humic acid interferes with stress signaling pathways, shifting the plant's metabolism from a defense-oriented state towards growth and development. nih.gov

Table 3: Hormonal Changes in Perennial Ryegrass under Salinity Stress with Humic Acid (HA) Treatment

| Phytohormone | Effect of Salinity Stress | Effect of HA Treatment under Salinity |

|---|---|---|

| Abscisic Acid (ABA) | Increase | Reduced |

| Salicylic Acid (SA) | Increase | Reduced |

| Jasmonic Acid (JA) | Increase | Reduced |

| Indole-3-acetic acid (IAA) | Decrease | Improved |

| Brassinosteroid (BR) | Decrease | Improved |

Summary of findings on hormonal alterations in perennial ryegrass, indicating HA's role in mitigating stress hormone accumulation and promoting growth hormones. nih.govnih.govresearchgate.net

Enhancement of Plant Growth and Development

This compound has been widely recognized for its ability to enhance plant growth and development through various mechanisms. These effects are particularly notable in the development of the root system, accumulation of biomass, and improvement of photosynthetic efficiency.

Root Architecture Development

Research has indicated that humic acid can alter plasma membrane transporters, which enhances ion exchange and facilitates improved nutrient absorption. mdpi.com This stimulation of root cell elongation and division contributes to a more robust root system, which is crucial for plant resilience, especially under stressful environmental conditions. mdpi.com Studies have shown that humic acid can lead to a significant increase in root fresh weight and the total length of lateral roots. ekb.eg Furthermore, the application of humic acid has been observed to increase the number of mitotic sites on roots, indicating active cell division and growth. cabidigitallibrary.org

Biomass Accumulation and Yield Improvement

Studies on various crops have demonstrated the efficacy of humic acid in boosting biomass. For instance, in rice, humic acid application has been shown to increase plant height, fresh weight, dry weight, and leaf area, even under saline conditions. nih.gov Similarly, in wheat, the combined application of humic acid with essential nutrients like potassium has resulted in a significant increase in plant biomass. nih.gov The ability of humic acid to chelate nutrients in the soil makes them more available to the plant, further contributing to growth and yield. fspublishers.org Research has consistently shown that the application of humic acid can lead to substantial increases in both grain and biomass yields in various crops. fspublishers.orgekb.eg

Interactive Data Table: Effect of Humic Acid on Rice Growth Parameters under Salinity Stress This table showcases the percentage of growth enhancement in humic acid-treated rice plants compared to non-treated plants under different seawater concentrations.

| Growth Parameter | 5% Seawater | 10% Seawater | 12.5% Seawater |

| Plant Height | 9.0% | 9.0% | 5.8% |

| Plant Fresh Weight | 25.0% | 30.1% | 72.6% |

| Plant Dry Weight | 24.9% | 43.3% | 67.7% |

| Leaf Area | 11.7% | 7.8% | 5.2% |

| Data sourced from a study on the effects of humic acid on rice under salinity stress. nih.gov |

Photosynthetic Pigment Content and Efficiency

Research has shown that humic acid application can lead to an increase in the net photosynthetic rate (Pn), transpiration rate (Tr), and stomatal conductance (Gs). nih.govmdpi.com These improvements in gas exchange and electron transport contribute to a more efficient photosynthetic process. researchgate.net Studies on various plants, including perennial ryegrass and switchgrass, have demonstrated that humic acid can mitigate the negative effects of stress on photosynthesis and even enhance photosynthetic function under normal conditions. nih.govmdpi.com This enhancement of photosynthesis is a key factor in the observed increases in biomass and yield in humic acid-treated plants. researchgate.net

Secondary Metabolite Biosynthesis

This compound can influence the secondary metabolism of plants, which involves the production of a wide array of organic compounds that are not directly involved in the primary processes of growth, development, and reproduction. These secondary metabolites often play crucial roles in plant defense against herbivores, pathogens, and abiotic stresses.

The application of humic acid can act as an elicitor, triggering defense responses in plants and leading to the biosynthesis and accumulation of various secondary metabolites, such as flavonoids and other phenolic compounds. nih.govtandfonline.com For example, a study on lemons demonstrated that treatment with sodium humate led to an increase in the levels of seven different flavonoid compounds in the peels. nih.gov This was attributed to the upregulation of genes involved in the phenylalanine pathway, a key metabolic route for the synthesis of flavonoids. nih.gov Specifically, the activity of enzymes like O-hydroxycinnamoyltransferase (HCT) and ferulate-5-hydroxylase (F5H) was modulated by the sodium humate treatment. nih.gov

However, the effect of humic acid on secondary metabolite production can be complex. In some cases, by promoting active growth, humic acid may lead to a reallocation of resources away from secondary metabolite biosynthesis. nih.gov This suggests that the impact of humic acid on secondary metabolism can be influenced by various factors, including the plant species, the specific developmental stage, and the prevailing environmental conditions.

Interactions with Plant Microbiome

This compound can significantly influence the composition and activity of the plant microbiome, the community of microorganisms living in, on, and around plant tissues. These interactions can have profound effects on plant health and growth.

Humic substances can act as a carbon and energy source for soil microorganisms, thereby stimulating their growth and activity. upm.edu.mymdpi.comnih.gov This can lead to an increase in the populations of beneficial microbes, such as plant-growth-promoting rhizobacteria (PGPR) and arbuscular mycorrhizal fungi (AMF). upm.edu.mymdpi.com These microorganisms can, in turn, enhance nutrient availability for the plant, produce plant growth hormones, and help protect the plant from pathogens. nih.govfrontiersin.org

Research has shown that the application of humic acids can alter the structure of the root bacterial communities. biorxiv.org By affecting plant metabolism and root exudation profiles, humic substances can create a more favorable environment for certain microbial groups. biorxiv.org For instance, humic acid has been found to improve AMF colonization and root nodulation. upm.edu.my The synergistic effect of combining humic substances with beneficial microorganisms has been shown to be an effective strategy for promoting sustainable agriculture, as it can enhance crop yields and improve soil health. mdpi.comnih.gov

Effects on Animal Physiology and Health

Beyond its applications in agriculture, this compound has also been investigated for its effects on animal physiology and health. When used as a feed additive, it has been shown to exert several beneficial effects.

One of the key properties of humic acids is their ability to stabilize the intestinal microflora. vfu.cz This can lead to improved nutrient utilization and feed efficiency in animals. vfu.cz By forming a protective film on the mucous epithelium of the digestive system, humic acids can help to prevent infections and the colonization of pathogens. researchgate.net

Furthermore, humic acids possess anti-inflammatory, adsorptive, and antitoxic properties. vfu.cz They can bind to toxins and other harmful substances in the gut, preventing their absorption into the bloodstream. vfu.cz Studies have also suggested that humic substances can have a positive impact on the immune system and may help to reduce mortality rates in livestock. vfu.czresearchgate.net While some studies have reported no significant effects on growth performance, others have noted improvements in daily weight gain and feed conversion ratios in animals supplemented with humic acid. semanticscholar.orgresearchopenworld.com

Interactive Data Table: Effect of Sodium Humate on Piglet Growth This table presents a comparison of growth metrics between a control group and a group of piglets fed with a diet supplemented with sodium humate.

| Parameter | Control Group | Experimental Group |

| Initial Live Weight (kg) | 7.90 | 7.82 |

| Final Live Weight (kg) | 22.18 | 23.49 |

| Daily Weight Gain (kg) | 0.238 | 0.258 |

| Feed Conversion ( kg/kg ) | 1.71 | 1.60 |

| Data adapted from a study on the effects of sodium humate on weaned piglets. semanticscholar.org |

Digestive Enzyme Activity Modulation

This compound has been shown to influence the activity of various digestive enzymes. In a study on rainbow trout (Oncorhynchus mykiss), dietary supplementation with this compound, particularly at a 0.6% inclusion rate, led to a significant increase in the activities of stomach pepsin and intestinal trypsin and lipase. researchgate.net Similarly, in a study with Litopenaeus vannamei (whiteleg shrimp), the addition of sodium humate to the culture water resulted in significantly higher activities of intestinal amylase, lipase, and trypsin compared to a control group. frontiersin.org These findings suggest that this compound can enhance the digestive capacity of aquatic animals.

In broiler chickens, dietary supplementation with 0.1% sodium humate improved body weight, average daily gain, and average daily feed intake. cabidigitallibrary.org This improvement in growth performance is potentially linked to the observed increases in digestive enzyme activities in other animal models. researchgate.netcabidigitallibrary.org

Table 1: Effect of this compound on Digestive Enzyme Activity

| Animal Model | Enzyme | Effect | Reference |

|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | Pepsin | Increased | researchgate.net |

| Rainbow Trout (Oncorhynchus mykiss) | Trypsin | Increased | researchgate.net |

| Rainbow Trout (Oncorhynchus mykiss) | Lipase | Increased | researchgate.net |

| Whiteleg Shrimp (Litopenaeus vannamei) | Amylase | Increased | frontiersin.org |

| Whiteleg Shrimp (Litopenaeus vannamei) | Lipase | Increased | frontiersin.org |

| Whiteleg Shrimp (Litopenaeus vannamei) | Trypsin | Increased | frontiersin.org |

Gut Microbiota and Caecal Metabolite Changes

Research indicates that sodium humate can significantly alter the composition and activity of the gut microbiome. In a study on aging laying hens, dietary sodium humate supplementation led to significant changes in the alpha and beta diversity of the intestinal microbiota. nih.gov Specifically, the populations of Bacteroidetes and Actinobacteria increased, while Firmicutes decreased. nih.gov At the genus level, there were notable shifts, with a decrease in Veillonella, Enterococcus, Lactobacillus, and Turricibacter, and an increase in several other genera. nih.gov

These alterations in the gut microbiota are associated with changes in the production of short-chain fatty acids (SCFAs), which are key metabolites of microbial fermentation. The same study found that the concentrations of acetic acid, isovaleric acid, and isobutyric acid were significantly increased in the hens receiving sodium humate. nih.gov SCFAs are known to play crucial roles in gut health, including suppressing pathogenic microorganisms and promoting nutrient absorption. nih.gov Similarly, another study suggests that the primary benefit of humic acids in a colitis model may be through modulating the intestinal microbiota and altering microbial metabolites. frontiersin.org

Immune Response Modulation and Disease Resistance

This compound has been observed to modulate the immune system and enhance disease resistance in various animal species. As a feed additive, sodium humate is reported to stabilize intestinal flora and stimulate the immune system. humicacid.org In rainbow trout challenged with the pathogen Yersinia ruckeri, a diet supplemented with 0.6% humic acid resulted in significantly higher survival rates compared to the control group. researchgate.net This suggests that humic acid can bolster the fish's resistance to bacterial infections.

In whiteleg shrimp, the addition of sodium humate to the culture water led to increased activity of several hepatopancreatic immune enzymes, including superoxide dismutase (SOD), phenol (B47542) oxidase (PO), and catalase (CAT). frontiersin.org These enzymes are crucial components of the innate immune system in crustaceans. Furthermore, studies on broiler chickens have shown that humic acid can help alleviate some of the toxic effects of aflatoxin B1 and stabilize the intestinal microbiota, which contributes to improved intestinal health and immune function. nih.gov

Antimutagenic and Antioxidant Properties

Humic acid and its sodium salt have demonstrated both antimutagenic and antioxidant properties. Research has shown that the antimutagenic effect of humic acid is dependent on its preparation, with simple sodium and potassium humates exhibiting the highest activity. nih.gov In one study, sodium humate was found to reduce the clastogenic effects induced by a prooxidant mutagen, dioxidin. nih.gov

The antioxidant activity of humic substances is attributed to their phenolic and carboxyl groups, which can act as electron donors and scavenge free radicals. kikaboni.plresearchgate.net Studies have shown that humic acids can reverse the decline in the activity of antioxidant enzymes such as ascorbate peroxidase (APX), catalase (CAT), peroxidase (POD), and superoxide dismutase (SOD) under stress conditions. nih.gov The electron-donating capacities of humic substances correlate with their titrated phenol contents, suggesting that phenolic moieties are the major electron-donating groups. serravit.com.tr

Table 2: Antioxidant Enzymes Influenced by Humic Acid

| Enzyme | Effect under Stress Conditions | Reference |

|---|---|---|

| Ascorbate Peroxidase (APX) | Reversed decline in activity | nih.gov |

| Catalase (CAT) | Reversed decline in activity | nih.gov |

| Peroxidase (POD) | Reversed decline in activity | nih.gov |

| Superoxide Dismutase (SOD) | Reversed decline in activity | nih.gov |

Detoxification Mechanisms (e.g., Mycotoxin Adsorption)

A significant property of this compound is its ability to adsorb toxins, particularly mycotoxins, in the gastrointestinal tract. Humic acids can bind to various mycotoxins, forming a complex that is then excreted from the body. google.com This adsorption capacity is influenced by pH, with studies showing effective binding in acidic environments that mimic the stomach and minimal desorption in the near-neutral pH of the intestine. google.com

Humic acid-containing substances have been shown to be effective binders for mycotoxins such as zearalenone (B1683625) and deoxynivalenol (B1670258) (DON). google.comfrontiersin.org The mechanism of detoxification is primarily through the formation of a stable complex with the mycotoxin, preventing its absorption by the animal. google.com This property makes this compound a potential tool for mitigating the harmful effects of mycotoxin contamination in animal feed.

Impact on Microbial Systems

Biostimulation of Microalgae Growth

Humic substances, including this compound, can act as biostimulants for the growth of microalgae. mdpi.commdpi.com They can enhance the availability of mineral nutrients, leading to an increased growth rate and biomass accumulation in various microalgae species. nih.gov For example, humic acids have been shown to stimulate the growth of Dunaliella salina and Nannochloropsis salina, which are used in aquaculture for fish feed. mdpi.com

The biostimulant effect is not limited to growth promotion but also includes enhancing the production of valuable metabolites such as chlorophyll, carotenoids, lipids, and proteins. mdpi.com However, the effect of humic substances on microalgae growth is concentration-dependent, with lower concentrations generally being stimulatory and higher concentrations potentially having an inhibitory effect. nih.gov

Modulation of Bacterial and Fungal Metabolic Activity

This compound, a notable component of humic substances, demonstrates a significant capacity to modulate the metabolic activities of various bacteria and fungi. The nature of this influence—whether stimulatory or inhibitory—often depends on the concentration of the humic substance, the specific microbial species, and the environmental conditions. nih.govscispace.com

Research indicates that humic substances can serve as a source of carbon and energy, thereby stimulating bacterial growth and metabolic processes. nih.gov This effect is particularly pronounced during the stationary phase of microbial growth, a period often characterized by nutrient scarcity and the accumulation of metabolic byproducts. nih.gov For instance, bacteria from the genera Pseudomonas and Micrococcus have shown an increased cell biomass when humic substances are provided as the sole carbon and energy source. nih.gov Similarly, studies on Bradyrhizobium liaoningense revealed that water-soluble humic materials induced a gene profile comparable to that triggered by flavonoids, which are crucial for initiating symbiotic processes. nih.gov In soil environments, humic acid has been found to increase the activity of enzymes such as alkaline phosphatase and urease, which is indicative of enhanced microbial activity. academicjournals.org This fosters beneficial interactions with crucial soil microbes like nitrogen-fixing and phosphate-solubilizing bacteria. nih.gov

The interaction with fungal metabolism is more complex. While humic substances can inhibit fungal metabolic activity in some cases, they have also been observed to enhance yeast biomass at low concentrations (10–20 mg/L). nih.gov For example, in Candida albicans, exposure to higher concentrations of humic substances (40–80 mg/L) led to a more than twofold increase in the activity of catalase and superoxide dismutase. This enzymatic surge is linked to the induction of reactive oxygen species (ROS), causing lipid peroxidation and cellular damage. nih.gov Conversely, at lower concentrations, an increase in yeast biomass was noted. nih.gov This dual effect highlights the concentration-dependent nature of humic acid's influence on fungal metabolism.

Table 1: Effects of this compound on Microbial Metabolic Activity

Effects on Biofilm Formation

The influence of this compound on biofilm formation is multifaceted, with research showing both inhibitory and stimulatory effects depending on the microbial species and the substrate on which the biofilm develops. Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which provides protection and facilitates nutrient acquisition. mdpi.comnih.gov

Studies have shown that bionanomaterials composed of humic substances and silver nanoparticles can suppress the formation of biofilms by opportunistic pathogens. mdpi.comnih.gov For example, a significant decrease in biofilm formation by E. coli and A. baumannii was observed at concentrations of 150 and 200 mg/L. mdpi.com Similarly, biofilm formation by S. aureus was reduced at concentrations between 700 and 800 mg/L. mdpi.com The proposed mechanism involves the ability of humic substances to penetrate the biofilm matrix, allowing the associated antimicrobial agent (in this case, silver nanoparticles) to exert its effect, leading to bacterial death and subsequent detachment of the biofilm. mdpi.com

Conversely, other studies report a stimulatory effect. Humic acid at concentrations of 50–250 mg/L was found to promote the growth of bacterial biofilms on polyethylene (B3416737) surfaces. nih.gov This was attributed to increased bacterial adhesion to the polymer surface and the induction of bacterial enzyme synthesis. nih.gov In the context of wastewater treatment, the addition of this compound to laboratory-scale moving bed biofilm reactors (MBBRs) was shown to enhance the co-metabolic biodegradation of various pharmaceuticals within the biofilms. dtu.dk This suggests that humic acid can act as a supplementary carbon source, stimulating the metabolic activity of the biofilm community. dtu.dk Furthermore, some microbes produce exopolysaccharide biofilms that can retain water and bind ions, a process that can be influenced by the presence of humic acids. scielo.br

Table 2: Effects of this compound on Biofilm Formation

Synthesis, Modification, and Derivatives for Enhanced Functionality

Preparation and Derivatization from Various Feedstocks (e.g., Oxidized Lignite (B1179625), Peat, Brown Coal)

Humic acid sodium salt is primarily derived from natural sources rich in humic substances, such as lignite (brown coal), peat, and weathered coal. google.comjustia.comhumicacid.org The extraction process typically involves treating these raw materials with an alkaline solution, most commonly sodium hydroxide (B78521) (NaOH), to convert the insoluble humic acids into their soluble sodium salts. justia.commdpi.com

Preparation from Lignite, Peat, and Brown Coal: